[1-(4-Bromobenzyl)-1H-imidazol-5-yl]methanamine hydrochloride
Overview
Description
[1-(4-Bromobenzyl)-1H-imidazol-5-yl]methanamine hydrochloride: is a chemical compound with the molecular formula C11H13BrClN3 and a molecular weight of 302.6 g/mol . It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms, which is a common structural motif in many biologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring . The bromobenzyl group can then be introduced through a substitution reaction using a suitable brominating agent .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This often includes the use of automated reactors and stringent quality control measures to ensure consistency and safety .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can also occur, especially at the bromobenzyl group, resulting in the formation of the corresponding benzylamine derivative.
Substitution: The bromine atom in the bromobenzyl group can be substituted with other nucleophiles, leading to a variety of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions, typically under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce benzylamine derivatives .
Scientific Research Applications
Chemistry: In chemistry, [1-(4-Bromobenzyl)-1H-imidazol-5-yl]methanamine hydrochloride is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is used to study the interactions of imidazole derivatives with biological targets. It can serve as a model compound for understanding the behavior of more complex imidazole-containing drugs .
Medicine: In medicine, derivatives of this compound are investigated for their potential therapeutic properties. Imidazole derivatives are known for their antimicrobial, antifungal, and anticancer activities, making this compound a valuable starting point for drug development .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and versatility make it suitable for various applications, including the manufacture of polymers and coatings .
Mechanism of Action
The mechanism of action of [1-(4-Bromobenzyl)-1H-imidazol-5-yl]methanamine hydrochloride involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing various biochemical pathways. Additionally, the bromobenzyl group can interact with biological membranes, affecting their structure and function .
Comparison with Similar Compounds
- [1-(4-Chlorobenzyl)-1H-imidazol-5-yl]methanamine hydrochloride
- [1-(4-Fluorobenzyl)-1H-imidazol-5-yl]methanamine hydrochloride
- [1-(4-Methylbenzyl)-1H-imidazol-5-yl]methanamine hydrochloride
Comparison: Compared to its analogs, [1-(4-Bromobenzyl)-1H-imidazol-5-yl]methanamine hydrochloride exhibits unique reactivity due to the presence of the bromine atom. Bromine is more reactive than chlorine or fluorine, making this compound more suitable for certain chemical transformations. Additionally, the bromobenzyl group can enhance the compound’s lipophilicity, potentially improving its biological activity .
Properties
IUPAC Name |
[3-[(4-bromophenyl)methyl]imidazol-4-yl]methanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrN3.ClH/c12-10-3-1-9(2-4-10)7-15-8-14-6-11(15)5-13;/h1-4,6,8H,5,7,13H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKXLBSJEVJLRFD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=NC=C2CN)Br.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1713164-05-6 | |
Record name | 1H-Imidazole-5-methanamine, 1-[(4-bromophenyl)methyl]-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1713164-05-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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